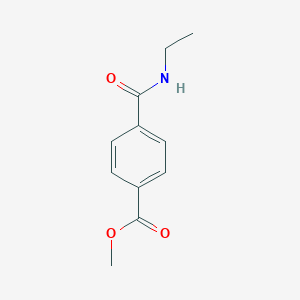

Methyl 4-(ethylcarbamoyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 4-(ethylcarbamoyl)benzoate” is a chemical compound with the molecular formula C11H13NO3 . It is not intended for human or veterinary use and is typically used for research purposes.

Synthesis Analysis

The synthesis of esters like “this compound” often involves an acid-catalyzed reaction between a carboxylic acid and an alcohol . This process, known as Fischer esterification, can yield methyl benzoate . The reaction can be driven to the product side by adding methanol in excess .Molecular Structure Analysis

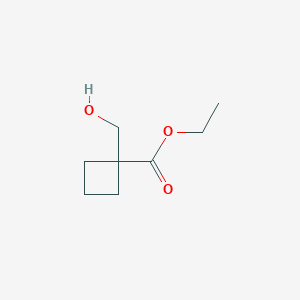

The molecular structure of “this compound” can be represented by the InChI code1S/C11H13NO3/c1-3-12-10(13)8-4-6-9(7-5-8)11(14)15-2/h4-7H,3H2,1-2H3,(H,12,13) . This indicates the presence of 11 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . Chemical Reactions Analysis

Esters like “this compound” can undergo various chemical reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions . They can also be converted to amides via an aminolysis reaction . Furthermore, esters can undergo trans-esterification reactions to form different esters . They can also be reduced to form alcohols or aldehydes depending on the reducing agent .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 207.23 g/mol .Scientific Research Applications

Organic Synthesis and Material Science

In the realm of organic synthesis and material science, research focuses on the structural and chemical properties of similar compounds. For instance, studies on substituted benzoates have explored their supramolecular structures, demonstrating the ability of these compounds to form hydrogen-bonded chains and frameworks, which could be relevant for the development of new materials or chemical sensors (Portilla et al., 2007). Additionally, the synthesis of Methyl 4-(bromomethyl)benzoate and its optimal conditions highlight the compound's role in further chemical reactions, potentially applicable in the synthesis of complex organic molecules (Yun-mei, 2012).

Biological Studies

In biological studies, the cytotoxicity of methyl benzoate (a structurally related compound) was evaluated against human cells, which suggests the importance of understanding the safety and biological effects of these compounds in potential pharmaceutical or agricultural applications (Bunch et al., 2020). Furthermore, research on anti-juvenile hormone activity of ethyl benzoate derivatives indicates potential applications in pest control, specifically in affecting the development of insect larvae (Yamada et al., 2016).

Environmental and Agricultural Applications

Methyl benzoate has been studied for its larvicidal activity against mosquitoes, suggesting potential applications in environmental and agricultural pest management. The efficacy of methyl benzoate in controlling mosquito populations highlights its potential as an environmentally friendly larvicidal agent (Mostafiz et al., 2022).

Mechanism of Action

properties

IUPAC Name |

methyl 4-(ethylcarbamoyl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-3-12-10(13)8-4-6-9(7-5-8)11(14)15-2/h4-7H,3H2,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASHWSUMVNMIPEZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC=C(C=C1)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50589375 |

Source

|

| Record name | Methyl 4-(ethylcarbamoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50589375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

171895-49-1 |

Source

|

| Record name | Methyl 4-(ethylcarbamoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50589375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.